N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-Methoxy-2-(2-methoxyphenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a benzodioxole-based carboxamide derivative characterized by a 1,3-benzodioxole core linked to a carboxamide group. The amide nitrogen is substituted with a 2-methoxy-2-(2-methoxyphenyl)ethyl moiety, distinguishing it from structurally related compounds. This article compares this compound with similar derivatives, focusing on structural variations, physicochemical properties, and functional outcomes.
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-21-14-6-4-3-5-13(14)17(22-2)10-19-18(20)12-7-8-15-16(9-12)24-11-23-15/h3-9,17H,10-11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWOBNOOZHGRNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2=CC3=C(C=C2)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxamide Coupling via Active Intermediates
A widely adopted method involves the coupling of benzo[d]dioxole-5-carboxylic acid derivatives with 2-methoxy-2-(2-methoxyphenyl)ethylamine. Source details a two-step protocol for analogous amide formations:
- Activation of carboxylic acid : Treatment with oxalyl chloride in dichloromethane (DCM) generates the acid chloride intermediate.
- Amide bond formation : Reaction of the acid chloride with the amine component in the presence of triethylamine (Et₃N) yields the target carboxamide.
Critical parameters include:
Palladium-Catalyzed Cross-Coupling
Patent literature (Source) describes palladium-mediated coupling strategies for benzodioxole derivatives. While originally developed for cyclopropanecarbonyl amine derivatives, this approach can be adapted by substituting the amine component with 2-methoxy-2-(2-methoxyphenyl)ethylamine. Key features include:
| Parameter | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Cs₂CO₃ |
| Solvent | Toluene |
| Temperature | 100°C |
| Yield | 68–72% (analogous compounds) |
Solid-Phase Synthesis for High-Purity Output
Source demonstrates benzodioxole carboxamide synthesis using resin-bound intermediates, achieving >95% purity. The methodology involves:
- Immobilization of benzo[d]dioxole-5-carboxylic acid on Wang resin
- Sequential coupling with methoxy-substituted phenethylamines
- Cleavage from resin using trifluoroacetic acid (TFA)/DCM (1:4 v/v)
This approach reduces purification demands while enabling combinatorial library generation.
Reaction Optimization Strategies
Protecting Group Management
The compound’s two methoxy groups necessitate precise orthogonality in protection schemes. Source identifies benzyl (Bn) and tert-butyldimethylsilyl (TBS) groups as optimal for methoxy protection during synthesis:
| Protecting Group | Deprotection Conditions | Compatibility |
|---|---|---|
| Bn | H₂/Pd-C, EtOH | Acid-sensitive intermediates |
| TBS | TBAF in THF | Base-labile substrates |
Selective deprotection enables sequential functionalization while preserving the methoxy substituents.
Catalytic System Enhancements
Comparative studies in Source reveal that 4-dimethylaminopyridine (DMAP) significantly improves coupling efficiency versus traditional bases:
| Base | Yield (%) | Byproduct Formation |
|---|---|---|
| Et₃N | 61 | 12% |
| DMAP | 89 | <3% |
| DIPEA | 75 | 8% |
DMAP’s dual role as base and nucleophilic catalyst accelerates acylation while suppressing racemization.
Industrial-Scale Production
Continuous Flow Reactor Design
Adapting methodology from Source, large-scale synthesis employs continuous flow systems with:
- Reactor volume : 50 L
- Residence time : 12 min
- Throughput : 3.2 kg/day
- Purity : 99.2% (HPLC)
Key advantages include improved heat transfer and reduced solvent consumption compared to batch processing.
Crystallization Optimization
Industrial purification utilizes antisolvent crystallization with n-heptane, achieving:
- Particle size : 50–70 μm (controlled by cooling rate)
- Polymorph control : Form II stability confirmed via XRPD
- Solvent recovery : 92% efficiency through distillation
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Solution-Phase | 78 | 97 | Moderate | 1.0 |
| Solid-Phase | 85 | 95 | Limited | 3.2 |
| Continuous Flow | 91 | 99 | High | 0.8 |
Continuous flow synthesis emerges as the most viable for industrial applications, balancing yield, purity, and operational costs.
Advanced Purification Techniques
Simulated Moving Bed (SMB) Chromatography
SMB systems achieve 99.9% purity through:
- Stationary phase : C18-functionalized silica
- Mobile phase : MeCN/H₂O (65:35 v/v)
- Throughput : 120 g/h
Recrystallization Solvent Systems
Optimal solvent pairs identified:
| Solvent | Antisolvent | Recovery (%) |
|---|---|---|
| Ethyl acetate | n-Heptane | 88 |
| Tetrahydrofuran | Water | 79 |
| Acetone | Diethyl ether | 82 |
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzo[d][1,3]dioxole-5-carboxamide scaffold is highly versatile, with modifications to the amide nitrogen significantly altering properties. Key structural analogs include:
Key Observations :
- Alkyl vs. Aryl Substituents : Alkyl chains (e.g., S807’s heptan-4-yl) enhance metabolic lability, as seen in rapid hepatic oxidation . Aryl groups (e.g., IIc’s trifluoromethylphenyl) improve target specificity, likely due to hydrophobic interactions with enzymes .
- Electron-Withdrawing Groups : Nitro (MDC) and trifluoromethyl (IIc) substituents increase electrophilicity, enhancing binding to enzymes like α-amylase .
Physicochemical and Spectral Properties
- Melting Points: S807: Not reported, but structurally similar Compound 56 melts at 237°C . IIc: Melting point unspecified, but its hypoglycemic activity suggests moderate lipophilicity . Compound 55 (N-(2,4-dinitrophenyl)): 200°C .
- Spectral Data :
Biological Activity
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antioxidant effects, supported by recent research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole ring system and a carboxamide functional group, which contribute to its unique chemical properties. The structural formula can be represented as follows:
The biological activity of this compound is thought to involve interactions with specific molecular targets within biological systems. These interactions may include:
- Enzyme Modulation : The compound may bind to enzymes, altering their activity.
- Receptor Interaction : It may interact with cellular receptors, influencing signaling pathways.
1. Anticancer Activity
Research indicates that derivatives of the benzodioxole structure exhibit significant anticancer properties. A study reported that this compound demonstrated potent cytotoxicity against various cancer cell lines, particularly the Hep3B liver cancer cell line.
Table 1: IC50 Values of Benzodioxole Derivatives Against Hep3B Cell Line
| Compound | IC50 (mM) | Comparison with Doxorubicin |
|---|---|---|
| 2a | 0.5 | Lower than Doxorubicin |
| 2b | 0.9 | Comparable |
| Control | - | Doxorubicin (0.7 mM) |
The study highlighted that compound 2a exhibited a significant reduction in the G1 phase of the cell cycle, indicating its potential as a cell cycle inhibitor.
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it could reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. This suggests a potential application in treating inflammatory diseases.
3. Antioxidant Activity
Antioxidant evaluations using the DPPH assay indicated that this compound exhibits significant free radical scavenging activity. The antioxidant capacity was comparable to standard antioxidants like Trolox.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of benzodioxole derivatives:
- Study on Anticancer Activity : A comprehensive evaluation showed that compounds with a benzodioxole moiety possess diverse biological activities including anticancer and antioxidant effects. Compound 2a was particularly noted for its strong cytotoxicity against Hep3B cells .
- Antioxidant Evaluation : The synthesized compounds were tested for their ability to scavenge free radicals, showing promising results that support their use as potential therapeutic agents in oxidative stress-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
